

Molecular weight and formula of 3,3'-Dipropylthiacarbocyanine iodide

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Compound of Interest

Compound Name: 3,3'-Dipropylthiacarbocyanine
iodide

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In-Depth Technical Guide to 3,3'-Dipropylthiacarbocyanine Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of **3,3'-Dipropylthiacarbocyanine iodide**, a fluorescent probe widely utilized in cellular and microbiological research.

Core Compound Identification and Properties

3,3'-Dipropylthiacarbocyanine iodide is a carbocyanine fluorescent dye that is highly sensitive to cell membrane potential. It is crucial to distinguish between two closely related compounds often found in literature, which differ by the length of their methine chain:

- **3,3'-Dipropylthiacarbocyanine iodide** (diSC₃(3)): The subject of this guide.
- 3,3'-Dipropylthiadibocarbocyanine iodide (diSC₃(5)): A related dye with a longer methine chain, resulting in different spectral properties.

The data presented herein pertains to **3,3'-Dipropylthiacarbocyanine iodide** (diSC₃(3)).

Quantitative Data Summary

The following table summarizes the key quantitative data for **3,3'-Dipropylthiacarbocyanine iodide**.

Property	Value	Citations
Molecular Formula	C ₂₃ H ₂₅ IN ₂ S ₂	[1] [2]
Molecular Weight	520.49 g/mol	[1] [2]
CAS Number	53336-12-2	[1]
Appearance	Crystalline solid	[1]
Melting Point	288 °C (decomposes)	[1]
Solubility	Soluble in DMSO and a mixture of chloroform/methanol.	[1] [2]
Excitation Wavelength (λ _{ex})	559 nm (in methanol)	[1]
Emission Wavelength (λ _{em})	575 nm (in methanol)	[1]

Mechanism of Action and Applications

3,3'-Dipropylthiacarbocyanine iodide is a cationic, lipophilic dye used as an optical probe for membrane potential. Its mechanism of action is based on its ability to redistribute across the plasma membrane in response to the electrochemical gradient. In cells with a polarized (negative inside) membrane, the dye is excluded. However, upon membrane depolarization, the dye enters the cell and binds to intracellular lipid-rich components. This binding event leads to a significant increase in its fluorescence intensity.[\[1\]](#)

This property makes it an invaluable tool for:

- Monitoring membrane potential changes: An increase in fluorescence directly indicates depolarization of the plasma membrane.[\[1\]](#)
- Assessing bacterial membrane permeability: It has been used to study the effects of antimicrobial agents that target the cell membrane.[\[1\]](#)

- High-throughput screening: Its fluorescent signal can be adapted for plate reader-based assays to screen for compounds that alter membrane potential.

Experimental Protocol: Measurement of Bacterial Membrane Potential

This protocol provides a general framework for measuring changes in bacterial membrane potential using **3,3'-Dipropylthiacarbocyanine iodide** with a fluorescence plate reader. This method is adapted from protocols for similar voltage-sensitive dyes.[\[3\]](#)[\[4\]](#)

Materials:

- **3,3'-Dipropylthiacarbocyanine iodide** (diSC₃(3))
- Dimethyl sulfoxide (DMSO)
- Bacterial culture in logarithmic growth phase
- Appropriate growth medium (e.g., LB Broth)
- Bovine Serum Albumin (BSA)
- Black, clear-bottom 96-well microtiter plates
- Fluorescence microplate reader with appropriate filters (e.g., excitation ~560 nm, emission ~580 nm)
- Positive control for depolarization (e.g., Gramicidin or Valinomycin)

Procedure:

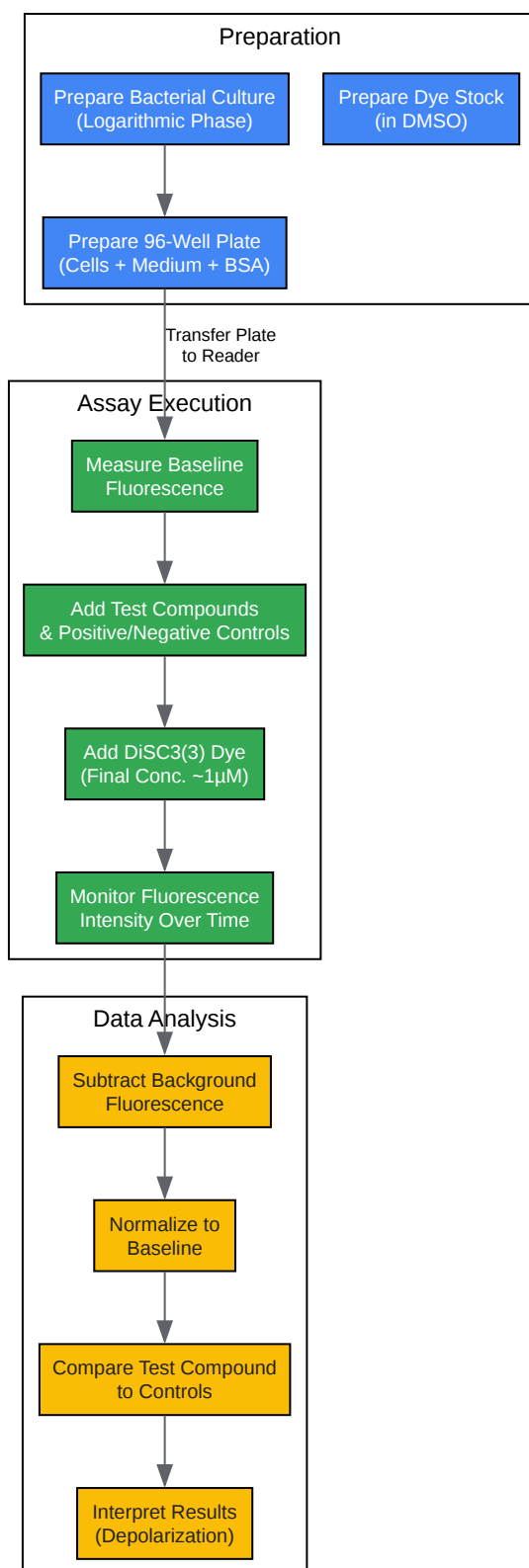
- **Preparation of Dye Stock Solution:** Prepare a stock solution of **3,3'-Dipropylthiacarbocyanine iodide** in DMSO. The final concentration in the assay should be approximately 1 μ M, with a final DMSO concentration of 1% to ensure solubility.[\[3\]](#)
- **Cell Culture Preparation:**
 - Grow bacteria in a suitable medium to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).

- Dilute the culture to an OD₆₀₀ of 0.2 in pre-warmed growth medium supplemented with 0.5 mg/ml BSA. BSA helps to prevent non-specific binding of the dye to surfaces.[3]
- Assay Setup:
 - Add 135 µL of the diluted cell suspension to the wells of a black, clear-bottom 96-well plate.
 - Include wells for control groups:
 - Negative Control: Cells with dye and vehicle (e.g., DMSO) for the test compound.
 - Positive Control: Cells with dye and a known depolarizing agent (e.g., 5 µM gramicidin). [3]
 - Blank: Medium only, to measure background fluorescence.
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader set to the appropriate temperature for bacterial growth.
 - Record the baseline fluorescence for 2-3 minutes.[3]
 - Add the test compound or positive control to the respective wells.
 - Add the **3,3'-Dipropylthiacarbocyanine iodide** stock solution to all wells (except the blank) to a final concentration of 1 µM.[3]
 - Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.
- Data Analysis:
 - Subtract the background fluorescence (from the medium-only wells) from all experimental readings.
 - Normalize the fluorescence data to the baseline reading for each well.

- Compare the fluorescence changes in the wells with the test compound to the negative and positive controls.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a membrane potential assay using **3,3'-Dipropylthiacarbocyanine iodide**.



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Workflow for Membrane Potential Assay

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